molecular formula C8H12BrN3O2 B2839894 Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate CAS No. 1823402-90-9

Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate

Cat. No.: B2839894
CAS No.: 1823402-90-9
M. Wt: 262.107
InChI Key: OFRFVPWZNHLNBN-UHFFFAOYSA-N
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Description

Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromo-substituted triazole ring attached to a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of ethyl 4-bromobutanoate with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: New triazole derivatives with different substituents.

    Oxidation Products: Oxidized forms of the triazole ring.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromo group may enhance the compound’s binding affinity and specificity. The ester group allows for easy modification, enabling the synthesis of various derivatives with different biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate
  • Ethyl 4-(5-fluoro-1H-1,2,4-triazol-1-yl)butanoate
  • Ethyl 4-(5-methyl-1H-1,2,4-triazol-1-yl)butanoate

Uniqueness

Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s specific structure may confer unique binding properties to molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

ethyl 4-(5-bromo-1,2,4-triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-2-14-7(13)4-3-5-12-8(9)10-6-11-12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRFVPWZNHLNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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